![molecular formula C8H9NO2 B2847724 (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol CAS No. 1251761-34-8](/img/structure/B2847724.png)

(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

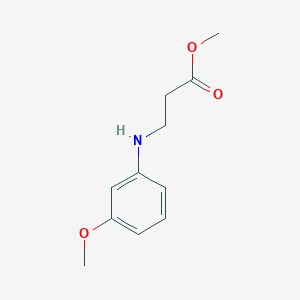

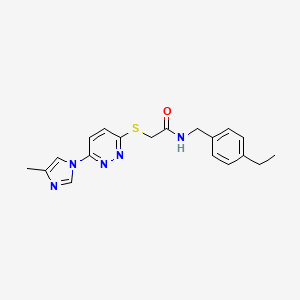

“(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol” is a chemical compound with the CAS Number: 174469-05-7 . It has a molecular weight of 151.16 and its IUPAC name is 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol . The compound is typically a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-3,6,10H,4-5H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

This compound is a white to yellow solid and is stored at room temperature .Scientific Research Applications

Catalytic Hydrogenation and Chemical Transformations

One area of application involves the catalytic hydrogenation of derivatives leading to various functionalized products. For example, the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates has been studied, producing dynamic mixtures of enamines and tetrahydro-2-furanamines. These products can further transform into 1,4-amino alcohols or isomeric dihydrofurans under different conditions, highlighting the compound's versatility in synthetic organic chemistry (Sukhorukov et al., 2008).

Structural and Crystallographic Studies

Crystal structure analysis of related compounds reveals intricate details about molecular geometry and intermolecular interactions. For instance, the crystal structure of methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate provides insights into the conformation and arrangement of fused ring systems, which is critical for understanding the reactivity and physical properties of these molecules (Toze et al., 2015).

Methanol Addition Reactions

The addition of methanol to dihapto-coordinated complexes, resulting in the synthesis of 2-methoxy-2,3-dihydrofuran complexes, showcases the reactivity of furan derivatives in the presence of methanol. This process highlights the synthetic utility of methanol in modifying furan derivatives for various applications (Friedman & Harman, 2001).

Enzymatic and Catalytic Applications

Research on methanol dehydrogenases (MDH) that catalyze the oxidation of methanol to formaldehyde or formate, depending on the enzyme variant, underscores the biological and catalytic importance of methanol in microbial metabolism. These studies provide a foundation for biotechnological applications involving methanol utilization (Keltjens et al., 2014).

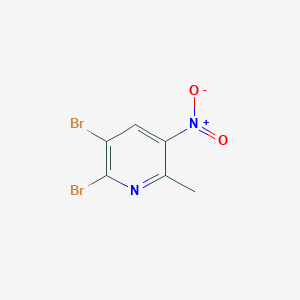

Methylation of Pyridines

The C-3/5 methylation of pyridines using methanol and formaldehyde as key reagents represents an innovative approach to modify pyridine rings, demonstrating the compound's potential in facilitating direct methyl group introduction onto aromatic systems (Grozavu et al., 2020).

Safety and Hazards

properties

IUPAC Name |

2,3-dihydrofuro[3,2-c]pyridin-4-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-5-7-6-2-4-11-8(6)1-3-9-7/h1,3,10H,2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNEXLMRBHGLUBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=NC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2847643.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2847647.png)

![N-(1,3-benzothiazol-2-yl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2847653.png)

![(1S,5S,6R)-2,2-Difluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2847660.png)

![N-(2-methoxyphenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2847661.png)

![3,9-Diazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),11,13-triene](/img/structure/B2847662.png)

![N-[2-Methyl-3-(phenoxymethyl)phenyl]prop-2-enamide](/img/structure/B2847663.png)